Nuarimol
Overview
Description
Nuarimol is a fungicide that belongs to the group of phenylpyrroles . It has the molecular formula C17H12ClFN2O and a molecular weight of 314.741 . It is used in the preparation of difluoroethyl-containing heterocyclic compounds useful as antiviral agents and fungicides .
Molecular Structure Analysis
The molecular structure of Nuarimol has been studied using advanced analytical techniques . The IUPAC Standard InChI for Nuarimol is InChI=1S/C17H12ClFN2O/c18-16-4-2-1-3-15 (16)17 (22,13-9-20-11-21-10-13)12-5-7-14 (19)8-6-12/h1-11,22H
.
Chemical Reactions Analysis
The primary metabolic pathway of Nuarimol involves mainly aryl hydroxylation . Major degradation reactions observed on plants/soil surfaces and water include hydroxylation of the phenyl groups, oxidation of the carbinol carbon atom, dehalogenation, and carbinol dehydroxylation .
Physical And Chemical Properties Analysis
Nuarimol has a melting point of 126°C and a predicted boiling point of 475.2±40.0 °C . It has a density of 1.3255 (estimate) and a vapor pressure of 1 x 10 -5 Pa at 23 °C . It is slightly soluble in chloroform and methanol .
Scientific Research Applications
In vitro Effects on Carbonic Anhydrase Activity
A study conducted by Sinan et al. (2007) investigated the in vitro effects of Nuarimol on erythrocyte carbonic anhydrase (CA) activity in Saanen goats. The study found that Nuarimol inhibited 50% of the enzymatic activity at a concentration of 0.352 mM (Sinan et al., 2007).
Enantioseparation and Interaction with Human Serum Albumin
Martínez-Gómez et al. (2008) explored the enantiomeric separation of Nuarimol enantiomers using affinity electrokinetic chromatography. The study also analyzed Nuarimol's interactions with human serum albumin (HSA) and found that the protein binding percentage of Nuarimol at physiological HSA concentration was 75.2% (Martínez-Gómez et al., 2008).
Simultaneous Determination in Agricultural Products
Zhang et al. (2012) developed a method for the simultaneous enantioselective determination of Nuarimol in fruits, vegetables, and soil using liquid chromatography–tandem mass spectrometry. This method is significant for quality control and toxicological studies of Nuarimol in agricultural products (Zhang et al., 2012).
Safety And Hazards
properties
IUPAC Name |
(2-chlorophenyl)-(4-fluorophenyl)-pyrimidin-5-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O/c18-16-4-2-1-3-15(16)17(22,13-9-20-11-21-10-13)12-5-7-14(19)8-6-12/h1-11,22H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPGTCDSBGMXCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)F)(C3=CN=CN=C3)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2042220 | |
Record name | Nuarimol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2042220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nuarimol | |
CAS RN |
63284-71-9 | |
Record name | Nuarimol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63284-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nuarimol [ANSI:BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063284719 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Pyrimidinemethanol, .alpha.-(2-chlorophenyl)-.alpha.-(4-fluorophenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Nuarimol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2042220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(2-chloro-4'-fluorobenzhydryl)-4-hydroxypyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.228 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NUARIMOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU7K80U0CY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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